N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide
Description
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a structurally complex molecule featuring:
- A benzo[d][1,3]dioxole (methylenedioxyphenyl) group, known for enhancing metabolic stability and bioavailability in drug-like molecules .
- A thiazole ring at position 4, substituted with a 4,6-dimethylpyrimidin-2-yl amino group, which may facilitate hydrogen bonding and hydrophobic interactions with biological targets.
- An acetamide backbone linking the thiazole and benzodioxole moieties, a common scaffold in medicinal chemistry for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-11-5-12(2)22-18(21-11)24-19-23-14(9-28-19)7-17(25)20-8-13-3-4-15-16(6-13)27-10-26-15/h3-6,9H,7-8,10H2,1-2H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSSPHGTWNWJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a thiazole and a pyrimidine derivative. The molecular formula is C18H20N4O3S, with a molecular weight of approximately 376.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar benzo[d][1,3]dioxole derivatives. For instance, compounds with benzo[d][1,3]dioxole structures have shown significant antitumor activity through various mechanisms:
- Inhibition of Cell Proliferation : Compounds related to benzo[d][1,3]dioxole have demonstrated IC50 values indicating potent antiproliferative effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). For example, one study reported IC50 values ranging from 1.54 µM to 4.52 µM for these cell lines compared to doxorubicin's IC50 values of 7.46 µM to 8.29 µM .
- Mechanisms of Action : The anticancer mechanisms include:
- Case Study : A specific derivative exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic window .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : Related thiazole derivatives have shown effective antibacterial activity against strains like Staphylococcus aureus, outperforming standard antibiotics such as ampicillin and streptomycin .
- Mechanism : These compounds appear to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription processes in bacteria.
In Vitro Studies
Several studies have utilized MTS assays to evaluate the cytotoxicity of the compound against various cancer and normal cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IIa | HepG2 | 26 |
| IIc | MCF7 | 65 |
| Control | Doxorubicin | 4.56 |
These results indicate that while the compound shows potent activity against cancer cells, it maintains safety profiles for normal cells.
In Vivo Studies
In vivo assessments using diabetic mice models have illustrated the compound's potential beyond anticancer activity, showcasing its ability to influence metabolic pathways positively .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s 4,6-dimethylpyrimidine group contrasts with bromoaromatic (C26, SW-C165) or bicyclic (17d) substituents, likely altering electronic properties and target interactions.
- The thiazole ring in the target compound is replaced by a thiadiazole in 4a, which may reduce aromaticity and impact binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
